molecular formula C19H25F3N2O2 B11774576 Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1956380-29-2

Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B11774576
CAS No.: 1956380-29-2
M. Wt: 370.4 g/mol
InChI Key: FZAMDFKAPDUOJF-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves multiple steps. One common method includes the reaction of a benzyl-substituted pyrrolidine with a trifluoroethylating agent under controlled conditions. The reaction typically requires the use of a strong base and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and thereby influencing biological pathways. The trifluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
  • Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate

Uniqueness

Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is unique due to its octahydro-pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties.

Properties

CAS No.

1956380-29-2

Molecular Formula

C19H25F3N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

InChI

InChI=1S/C19H25F3N2O2/c1-2-26-17(25)18-8-9-23(14-19(20,21)22)11-16(18)12-24(13-18)10-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3

InChI Key

FZAMDFKAPDUOJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)CC(F)(F)F

Origin of Product

United States

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